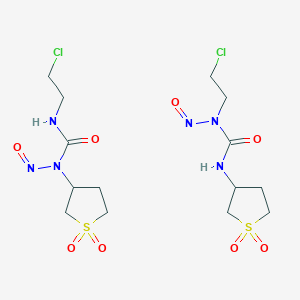
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are chemical compounds known for their potential applications in medicinal chemistry. These compounds are derivatives of nitrosourea, a class of compounds that have been extensively studied for their antineoplastic (anti-cancer) properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 1,1-dioxothiolane-3-carboxylic acid, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antineoplastic agents due to their ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of these compounds involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis (programmed cell death). The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response mechanisms.
類似化合物との比較
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: A derivative of carmustine with similar applications.
Uniqueness
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are unique due to their specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrosourea compounds. Their dioxothiolane moiety is particularly noteworthy for its potential impact on the compound’s stability and reactivity.
特性
CAS番号 |
39441-95-7 |
|---|---|
分子式 |
C14H24Cl2N6O8S2 |
分子量 |
539.4 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/2C7H12ClN3O4S/c8-2-3-11(10-13)7(12)9-6-1-4-16(14,15)5-6;8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h2*6H,1-5H2,(H,9,12) |
InChIキー |
HYWMYBUEHPTQSM-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)N(CCCl)N=O.C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




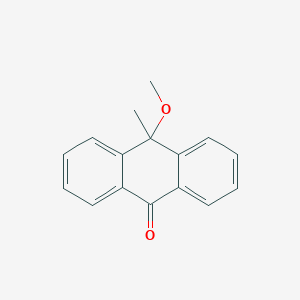
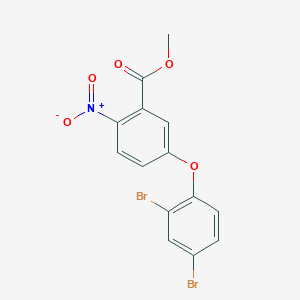
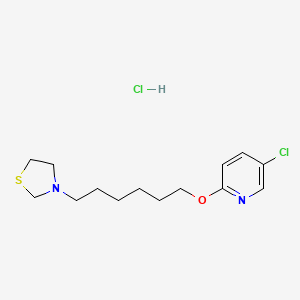
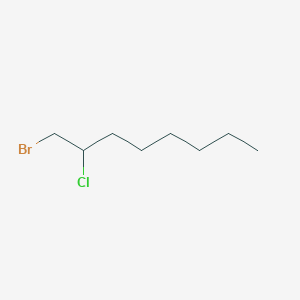
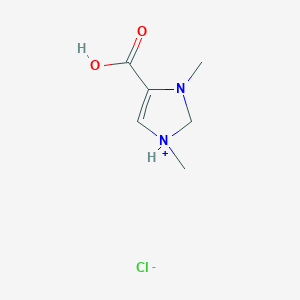
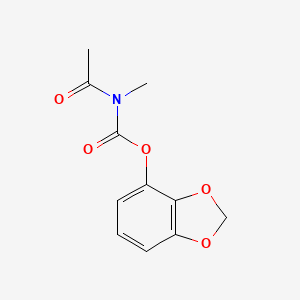
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
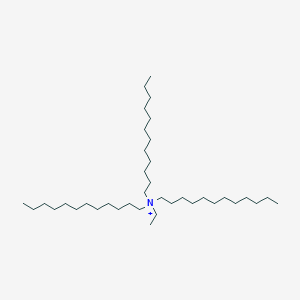
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
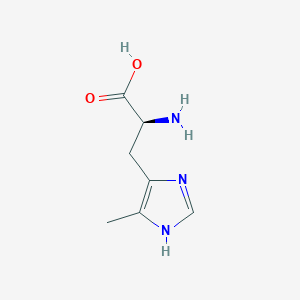
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
